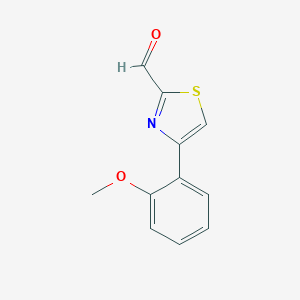

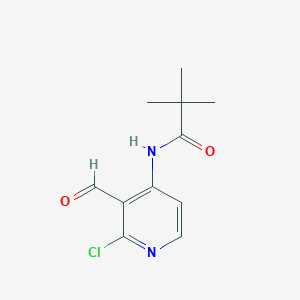

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde (MPTC) is a thiazole-containing carbaldehyde with a wide range of applications in organic synthesis. It is a valuable intermediate in the synthesis of heterocyclic compounds, and its unique structure makes it an attractive target for organic synthesis. MPTC has been used in the synthesis of a variety of heterocyclic compounds, including benzothiazoles, thiazoles, and their derivatives. In addition, MPTC has been used in the synthesis of a variety of natural products, such as flavonoids, saponins, and terpenoids.

Wissenschaftliche Forschungsanwendungen

Design, Synthesis and 5-HT1A Binding Affinity

- Summary of Application: This research involves the design and synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine, respectively .

- Methods of Application: The compounds were synthesized and then tested for their binding affinity against the 5-HT1A receptor .

- Results: The compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Synthesis of Secondary Amines

- Summary of Application: This research reports the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route .

- Methods of Application: The compounds were synthesized using a Schiff bases reduction route .

- Results: The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

5-HT1A Neuroreceptor Imaging

- Summary of Application: This research focuses on the metal complexes of DO3A-butyl-MPP to be used as a brain imaging agent using different modalities .

- Methods of Application: The compound was synthesized and then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .

- Results: The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

Biological Activities of Eugenol Derivatives

- Summary of Application: This research reviews the latest developments in the methodologies of synthesis, pharmacological properties, and further applications of eugenol derivatives .

- Methods of Application: The compounds were synthesized using various methods .

- Results: The derivative 4-allyl-2-methoxyphenyl (4′,6′-o-benzyl-β-d-glucopyranoside) (150) was found to have threefold higher activity than the standard drug FLC against C. glabrata .

Flame Retardant Epoxy Resin System

- Summary of Application: This research focuses on the synthesis of a phosphorous-containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), for a flame retardant epoxy resin system .

- Methods of Application: The compound was synthesized and then used in different ratios with a petroleum-based curing agent to cure an epoxy resin .

- Results: The flame-retardant properties of the respective films were investigated, and the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .

Synthesis of Secondary Amines

- Summary of Application: This research reports the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route .

- Methods of Application: The compounds were synthesized using a Schiff bases reduction route .

- Results: The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUMKNXVIVDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397076 |

Source

|

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

CAS RN |

383142-89-0 |

Source

|

| Record name | 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)